molecular formula C10H7NO4 B554711 N-Phthaloylglycine CAS No. 4702-13-0

N-Phthaloylglycine

Cat. No. B554711
CAS RN: 4702-13-0
M. Wt: 205.17 g/mol
InChI Key: WQINSVOOIJDOLJ-UHFFFAOYSA-N
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Description

N-Phthaloylglycine is a compound useful in organic synthesis .


Synthesis Analysis

N-Phthaloylglycine is prepared by the reaction of phthalic anhydride and glycine in the presence of triethylamine in toluene under reflux . In a study, five L-amino acid derivatives of N-Phthaloylglycine were synthesized and tested on a pentylenetetrazole (PTZ) induced seizure mice model .


Molecular Structure Analysis

The molecular structure of N-Phthaloylglycine is represented by the empirical formula C10H7NO4 . The molecular weight of the compound is 205.17 g/mol .


Chemical Reactions Analysis

In a study, arginine, glutamine, leucine, phenylalanine, and tryptophan methyl ester were prepared and coupled with N-Phthaloylglycine using coupling agents (EDC and HOBt) .


Physical And Chemical Properties Analysis

N-Phthaloylglycine is a white powder . It has a melting point of 193-196 °C (lit.) .

Scientific Research Applications

  • N-Phthaloylglycine forms adducts with other compounds, which are useful in understanding molecular structures and interactions. For instance, it forms a 2:1 adduct with 1,3-dihydroxybenzene and a 1:2 adduct with 2-aminopyrimidine. Such adducts have implications in the study of molecular interactions and chemical synthesis (Barooah et al., 2006).

  • N-Phthaloyl derivatives of amino acids, synthesized through N-Phthaloylglycine, have applications in developing compounds with hypolipidemic, analgesic, antibacterial, and antitumor activities (Zav’yalov et al., 2002).

  • Photodecarboxylation of N-Phthaloyl-α-amino acids can produce various products with potential industrial and pharmaceutical applications. For example, irradiating N-Phthaloylglycine yields N-methylphthalimide (Sato et al., 1982).

  • N-Phthaloylglycine has been used to synthesize metal complexes, which have significant binding with DNA and exhibit antibacterial and antitumor activities. Such complexes are important in the field of bioinorganic chemistry and pharmaceutical research (Arshad et al., 2012).

  • In the field of organic chemistry, N-Phthaloylglycine is used for synthesizing benzoxazinone derivatives, which have potential applications in pharmaceuticals and agrochemicals (Shariat & Abdollahi, 2004).

  • Phthalimide derivatives synthesized from N-Phthaloylglycine have been studied for their analgesic properties, contributing to the development of new pain-relief medications (Antunes et al., 1998).

  • N-Phthaloylglycine is also used in the synthesis of coordination polymers, which have applications in materials science, such as nucleating agents for polymers (Wei et al., 2015).

  • N-Phthaloylglycine-derived strigol analogues are effective in stimulating the germination of parasitic weeds, contributing to agricultural research and weed management (Nefkens et al., 1997).

Safety And Hazards

N-Phthaloylglycine causes serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Future Directions

The L-amino acid derivatives of N-Phthaloylglycine act as a novel compound against chemically induced seizures through interaction with the binding pocket of the GABA A receptor . Increasing lipophilicity and facilitating compounds delivery through L-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQINSVOOIJDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197005
Record name N-Phthalylglycine
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthaloylglycine

CAS RN

4702-13-0
Record name N-Phthaloylglycine
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Record name N-Phthalylglycine
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Record name N-Phthaloylglycine
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Record name Phthalimidoacetic acid
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Record name N-(CARBOXYMETHYL)PHTHALIMIDE
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Synthesis routes and methods I

Procedure details

In the present invention, the (G1) step is a step to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 1) by irradiating a reaction product of glycine (compound a) and phthalic anhydride (compound b) with microwaves. In this step, glycine and phthalic anhydride undergo the co-condensation reaction to produce the compound 1. Here, water is added in a small amount to prevent overheating, so that the compound 1 to be produced is not be burned.
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Synthesis routes and methods II

Procedure details

In another aspect, the present invention also provides a method for synthesizing a glycine-derived surfactant for synthesizing one-dimensional helical nanoporous structures, the method comprising the steps of: (G1) irradiating a reaction product of glycine (a) and phthalic anhydride (b) with microwaves to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 1); (G2) adding SOCl2 to the compound 1 of step (G1) to produce 2-(1,3-dioxoisoindolin-2-yl)acetic chloride (compound 2); (G3) allowing the compound of step (G2) to react with alkylamine so as to product N-alkyl-2-(1,3-dioxoisoindolin-2-yl)acetamide (compound 3); and (G4) adding ethanol and NH2NH2 to the compound 3 of step (G3) to form a mixture, and then heating the mixture to synthesize 2-amino-N-alkylacetamide (compound 4).
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Synthesis routes and methods III

Procedure details

(G1a) irradiating a reaction product of glycine (a) and phthalic anhydride (b) with microwaves to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid (compound 1a);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
421
Citations
N Barooah, RJ Sarma, AS Batsanov… - Journal of molecular …, 2006 - Elsevier
… of N-phthaloylglycine to establish the condition leading to the dimeric form of N-phthaloylglycine … The N-phthaloylglycine molecule has a carboxylic acid functional group. Depending on …
Number of citations: 33 www.sciencedirect.com
S Begum, SS Nizami, S Saied, SM Shahid… - European Journal of …, 2014 - eurjchem.com
… The derivatives of N-phthaloylglycine have been studied most … that derivatives of N-phthaloylglycine and benzimidazole have … In addition, the synthesized N-phthaloylglycine derivatives …
Number of citations: 3 eurjchem.com
SI Zav'yalov, OV Dorofeeva, EE Rumyantseva… - Pharmaceutical …, 2002 - Springer
… The reaction yielded N-phthaloylglycine (VII) with a yield exceeding 80%. … In order to characterize N-phthaloylglycine (VII) and N-phthaloyl-4-aminobenzoic acid (XIV), these compounds …
Number of citations: 17 link.springer.com
S Begum, SS Nizami, U Mahmood, S Masood… - … Biology and Chemistry, 2018 - Elsevier
… In the present study, four amide derivatives (4a–d) of N-phthaloylglycine were synthesized … anhydride produced N-phthaloylglycine (1) in 72% yields. The N-phthaloylglycine was then …
Number of citations: 20 www.sciencedirect.com
MN Khan - The Journal of organic chemistry, 1996 - ACS Publications
A slight modification of the Gabriel synthesis of primary amines is suggested on the basis of the observed and reported values of rate constants for the alkaline and acid hydrolyses of …
Number of citations: 69 pubs.acs.org
N Arshad, N Abbas, MH Bhatti, N Rashid… - … of Photochemistry and …, 2012 - Elsevier
… ► Synthesis characterisation of metal complexes of N-phthaloylglycine with Ni, Cu, Zn. ► Structural determination of Ni complex by X-ray crystallography. ► N-phthaloylglycine and its …
Number of citations: 44 www.sciencedirect.com
M Khademi, F Moradkhani, FS Hosseini… - Journal of the Iranian …, 2022 - Springer
… N-phthaloylglycine were synthesized and were tested on pentylenetetrazole (PTZ) induced seizure mice model. N-phthaloylglycine … and coupled with N-phthaloylglycine using coupling …
Number of citations: 0 link.springer.com
Y Takahashi, T Miyashi, UC Yoon, SW Oh… - Journal of the …, 1999 - ACS Publications
… )methyl]phthalimide (1) and N-phthaloylglycine (2) give rise to … ]phthalimide (1) and N-phthaloylglycine (2) occur with respective … derived by irradiation of N-phthaloylglycine by a process …
Number of citations: 51 pubs.acs.org
Y SATO, H NAKA, T Mizooucm, M KAWANISHI… - Chart - jlc.jst.go.jp
… N-Phthaloylglycine (1a) was irradiated with a high pressure mercury lamp to give N-methylphthalimide (2a) in an excellent yield. N-Phthaloyl derivatives lb-k of other (Z-8.IT1lI10 acids …
Number of citations: 0 jlc.jst.go.jp
JWJF Thuring, HH Bitter, MM de Kok… - Journal of Agricultural …, 1997 - ACS Publications
… All of these D-ring analogues are derived from N-phthaloylglycine as the common ABC-fragment. It was concluded that the correct structure of the 2(5H)-furanone D-ring is essential to …
Number of citations: 24 pubs.acs.org

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